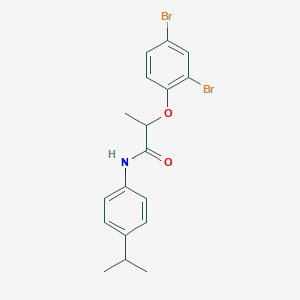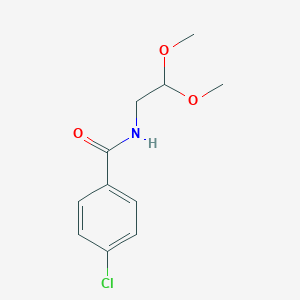
4-chloro-N-(2,2-dimethoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,2-dimethoxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound is also known as CDEB and has a molecular formula of C11H14ClNO3.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,2-dimethoxyethyl)benzamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 4-chloro-N-(2,2-dimethoxyethyl)benzamide has also been found to possess other biochemical and physiological effects. It has been shown to exhibit antioxidant activity and to modulate the levels of various cytokines and chemokines involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(2,2-dimethoxyethyl)benzamide is its high potency and selectivity towards COX inhibition. This makes it a valuable tool for studying the role of COX in various biological processes. However, the compound also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(2,2-dimethoxyethyl)benzamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the study of its potential applications in other fields, such as material science. Additionally, further research is needed to fully understand the compound's biochemical and physiological effects and its potential side effects.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,2-dimethoxyethyl)benzamide involves the reaction between 4-chlorobenzoyl chloride and 2,2-dimethoxyethylamine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and at a temperature of around 0-5°C. The product is obtained in high yields and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,2-dimethoxyethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
4-chloro-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14) |
Clave InChI |
SSDVDVFYYBWFLW-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CC=C(C=C1)Cl)OC |
SMILES canónico |
COC(CNC(=O)C1=CC=C(C=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




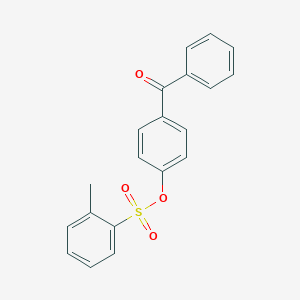

![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
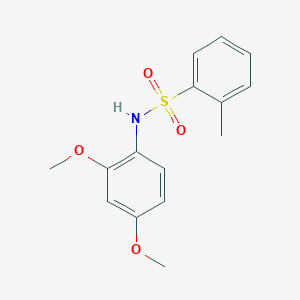
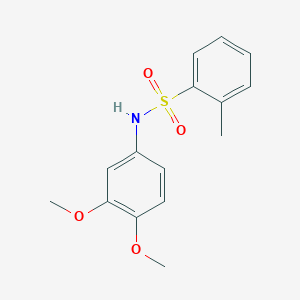
![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)

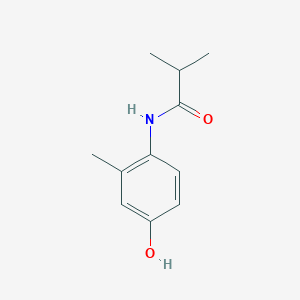

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)

